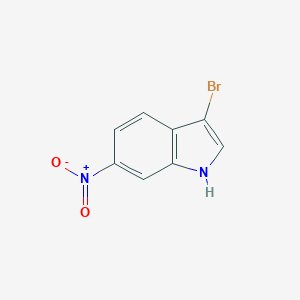

3-Bromo-6-nitro-1H-indole

Descripción general

Descripción

“3-Bromo-6-nitro-1H-indole” is a chemical compound with the empirical formula C8H5O2N2Br1 and a molecular weight of 241.04 . It is provided in solid form . The physical form of this compound is described as pale-yellow to yellow-brown solid .

Molecular Structure Analysis

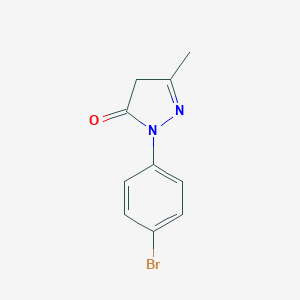

The InChI code for “3-Bromo-6-nitro-1H-indole” is 1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H . This code provides a standard way to encode the molecular structure of “3-Bromo-6-nitro-1H-indole” and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

While specific chemical reactions involving “3-Bromo-6-nitro-1H-indole” are not available, indole derivatives are known to undergo various chemical reactions. For instance, the carbonyl groups in indole derivatives can easily undergo C–C and C–N coupling reactions and reductions .

Physical And Chemical Properties Analysis

As mentioned earlier, “3-Bromo-6-nitro-1H-indole” is a solid compound with a molecular weight of 241.04 . It has the empirical formula C8H5O2N2Br1 .

Aplicaciones Científicas De Investigación

Role in Synthesis of Alkaloids

Indole derivatives, including “3-Bromo-6-nitro-1H-indole”, play a significant role in the synthesis of various alkaloids . They are prevalent moieties present in selected alkaloids and have attracted increasing attention in recent years due to their biological activity .

Treatment of Cancer Cells

Indole derivatives have been used as biologically active compounds for the treatment of cancer cells . They show various biologically vital properties and have been used in the development of new treatments .

Antimicrobial Applications

Indole derivatives have shown potential in antimicrobial applications . They bind with high affinity to multiple receptors, making them useful in the development of new antimicrobial agents .

Treatment of Various Disorders

Indole derivatives have been used in the treatment of various disorders in the human body . Their diverse biological properties make them a valuable resource in medical research .

Anti-inflammatory and Analgesic Activities

Certain indole derivatives have shown anti-inflammatory and analgesic activities . For example, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(ben-zo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have been compared with indomethacin and celecoxib for their anti-inflammatory and analgesic activities .

Antiviral Applications

Indole derivatives have shown potential in antiviral applications . They have been found in many important synthetic drug molecules, providing a valuable resource for the development of new antiviral treatments .

Safety and Hazards

Mecanismo De Acción

Target of Action

3-Bromo-6-nitro-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

Mode of Action

The mode of action of 3-Bromo-6-nitro-1H-indole involves its interaction with its targets, leading to various changes in the body. The compound binds to its targets, which can lead to a variety of biological effects . .

Biochemical Pathways

Indole derivatives, including 3-Bromo-6-nitro-1H-indole, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

The molecular and cellular effects of 3-Bromo-6-nitro-1H-indole’s action depend on its specific targets and the pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

The action, efficacy, and stability of 3-Bromo-6-nitro-1H-indole can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C

Propiedades

IUPAC Name |

3-bromo-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHNSXKCMBQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563210 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-nitro-1H-indole | |

CAS RN |

126807-09-8 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyphenyl)amino]acetohydrazide](/img/structure/B176345.png)

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B176353.png)